molecular formula C7H6ClNO B2991139 (Z)-2-Cyano-3-cyclopropylprop-2-enoyl chloride CAS No. 1884710-06-8

(Z)-2-Cyano-3-cyclopropylprop-2-enoyl chloride

Cat. No.: B2991139
CAS No.: 1884710-06-8
M. Wt: 155.58
InChI Key: HHSWFYDPFZRMNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-Cyano-3-cyclopropylprop-2-enoyl chloride is an organic compound with a unique structure characterized by a cyano group, a cyclopropyl ring, and an enoyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Cyano-3-cyclopropylprop-2-enoyl chloride typically involves the reaction of a suitable precursor with reagents that introduce the cyano and enoyl chloride functionalities. One common method involves the reaction of cyclopropylacetylene with cyanogen chloride in the presence of a catalyst to form the desired product. The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Cyano-3-cyclopropylprop-2-enoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The enoyl chloride moiety is highly reactive towards nucleophiles, leading to substitution reactions that form new carbon-carbon or carbon-heteroatom bonds.

    Addition Reactions: The cyano group can participate in addition reactions with electrophiles, resulting in the formation of new functional groups.

    Cycloaddition Reactions: The cyclopropyl ring can undergo cycloaddition reactions, leading to the formation of larger ring systems.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as Lewis acids to facilitate the reactions.

Major Products Formed

The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide, while addition reactions with electrophiles can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-Cyano-3-cyclopropylprop-2-enoyl chloride is used as a building block for the synthesis of complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the preparation of functionalized compounds.

Biology

In biological research, this compound can be used to modify biomolecules, such as peptides and proteins, through covalent attachment. This modification can alter the biological activity and properties of the biomolecules, making it useful in the study of enzyme mechanisms and protein interactions.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its unique structure allows for the development of compounds with specific biological activities, such as enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, coatings, and other advanced materials with desirable properties.

Mechanism of Action

The mechanism of action of (Z)-2-Cyano-3-cyclopropylprop-2-enoyl chloride involves its reactivity towards nucleophiles and electrophiles. The enoyl chloride moiety can undergo nucleophilic attack, leading to the formation of new bonds and functional groups. The cyano group can participate in addition reactions, further modifying the compound’s structure and properties. These reactions can target specific molecular pathways and interactions, making the compound useful in various applications.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-Cyano-3-phenylprop-2-enoyl chloride: Similar structure with a phenyl group instead of a cyclopropyl ring.

    (Z)-2-Cyano-3-methylprop-2-enoyl chloride: Similar structure with a methyl group instead of a cyclopropyl ring.

    (Z)-2-Cyano-3-ethylprop-2-enoyl chloride: Similar structure with an ethyl group instead of a cyclopropyl ring.

Uniqueness

The uniqueness of (Z)-2-Cyano-3-cyclopropylprop-2-enoyl chloride lies in its cyclopropyl ring, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents. Additionally, the cyclopropyl ring can influence the compound’s biological activity and interactions with molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

(Z)-2-cyano-3-cyclopropylprop-2-enoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c8-7(10)6(4-9)3-5-1-2-5/h3,5H,1-2H2/b6-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSWFYDPFZRMNU-UTCJRWHESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C=C(C#N)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1/C=C(/C#N)\C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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